molecular formula C14H14N6O2 B2724454 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034598-94-0

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2724454
CAS No.: 2034598-94-0
M. Wt: 298.306
InChI Key: HSASLPVJUAYKSK-UHFFFAOYSA-N
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Description

N-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide is a heterocyclic compound featuring a fused triazolopyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 7-position and a cyclopropanecarboxamide group at the 3-methyl position of the triazole ring.

The structural determination of similar compounds typically employs X-ray crystallography, with programs like SHELXL and SHELXT being widely used for small-molecule refinement and space-group determination.

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-8-16-14(22-19-8)10-4-5-20-11(6-10)17-18-12(20)7-15-13(21)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSASLPVJUAYKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological potential and underlying mechanisms.

Structural Overview

The compound features:

  • Heterocyclic Structures : It contains a [1,2,4]triazolo[4,3-a]pyridine core and a 1,2,4-oxadiazole moiety.
  • Functional Groups : The presence of a cyclopropanecarboxamide group enhances its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitrogen-rich heterocycles may interact with enzyme active sites, potentially inhibiting their function.
  • Receptor Binding : Molecular docking studies suggest that the compound can bind effectively to various receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example:

  • Triazole Derivatives : Many derivatives have shown effectiveness against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives .

Anticancer Properties

Studies on related triazole compounds demonstrate potential anticancer effects:

  • Cytotoxicity Testing : Compounds derived from triazoles have been evaluated against various cancer cell lines (e.g., MCF-7), showing IC50 values as low as 6.2 μM . This suggests potential for the development of anticancer agents.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic pathways. Techniques such as microwave-assisted synthesis can enhance yields and reduce reaction times .

Study on Antitubercular Agents

A study focused on designing and synthesizing substituted derivatives demonstrated that certain compounds exhibited significant anti-tubercular activity against Mycobacterium tuberculosis . This highlights the potential for this compound in tuberculosis treatment.

Cytotoxicity Evaluation

In vitro studies have shown that derivatives of triazoles possess low cytotoxicity towards human cells while maintaining high efficacy against cancer cell lines . This dual action makes them attractive candidates for further development in therapeutic applications.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesIC50 (μM)Biological Activity
Triazole Derivative ASimilar heterocycles1.35 - 2.18Antitubercular
Triazole Derivative BNitrogen-rich groups6.2Anticancer (MCF-7)
N-(6-(4-(pyrazine...Different substitutionsVariesAntitubercular

Comparison with Similar Compounds

a) N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide ()

  • Key Difference : Replaces cyclopropanecarboxamide with a 2-furamide group.
  • Reduced lipophilicity (clogP) may alter membrane permeability and bioavailability.

b) N-[(3S,4S)-4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]cyclopropanecarboxamide ()

  • Key Difference : Replaces the triazolopyridine core with a piperidine scaffold.
  • Altered steric and electronic properties may affect binding affinity to enzymes like kinases.

Core Heterocycle Modifications

Compound Core Structure Substituent at Position 7 Carboxamide Group Hypothesized clogP*
Target Compound Triazolo[4,3-a]pyridine 3-Methyl-1,2,4-oxadiazole Cyclopropane ~2.8 (estimated)
N-{...}-2-furamide () Triazolo[4,3-a]pyridine 3-Methyl-1,2,4-oxadiazole Furan ~2.1 (estimated)
Piperidine analog () Piperidine 3-Methyl-1,2,4-oxadiazole Cyclopropane ~1.5 (estimated)

*clogP values are theoretical estimates based on substituent contributions.

Research Implications

  • Target Compound : The cyclopropane group likely enhances metabolic stability compared to furan derivatives due to reduced oxidative susceptibility.
  • Piperidine Analog : The flexible core may improve solubility but reduce selectivity due to less rigid pharmacophore alignment.

Preparation Methods

Cyclization of Pyridine Hydrazines

The triazolo[4,3-a]pyridine scaffold is typically synthesized via cyclocondensation of 2-hydrazinopyridine derivatives with carbonyl compounds. For example:

  • Substrate Preparation : 2-Hydrazinopyridine-7-carbonitrile serves as the starting material, where the nitrile group at position 7 is retained for subsequent oxadiazole formation.
  • Cyclization : Reaction with acetyl chloride in acetic acid under reflux forms the triazole ring via intramolecular cyclization, yielding 7-cyano-triazolo[4,3-a]pyridine.

Key Reaction :
$$
\text{2-Hydrazinopyridine-7-carbonitrile} + \text{Acetyl Chloride} \xrightarrow{\text{AcOH, reflux}} \text{7-Cyano-triazolo[4,3-a]pyridine}
$$

Functionalization with Cyclopropanecarboxamide

Bromination of the Methyl Group

The methyl group at position 3 is brominated to introduce a reactive site:

  • Reagents : N-Bromosuccinimide (NBS) in carbon tetrachloride under UV light.
  • Intermediate : 3-(Bromomethyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridine.

Amination via Gabriel Synthesis

The bromomethyl group is converted to an amine:

  • Reagents : Potassium phthalimide in DMF at 60°C for 12 hours, followed by hydrazine hydrate.
  • Intermediate : 3-(Aminomethyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridine.

Amide Coupling

The amine is coupled with cyclopropanecarboxylic acid using a peptide coupling agent:

  • Reagents : HATU (1.2 eq), DIPEA (3 eq) in DMF at room temperature for 6 hours.
  • Product : N-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide.

Key Reaction :
$$
\text{3-(Aminomethyl)-triazolo-pyridine} + \text{Cyclopropanecarboxylic Acid} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}
$$

Analytical Data and Optimization

Yield and Purity

  • Overall Yield : 28–34% (four-step sequence).
  • Purity : >98% (HPLC, C18 column, acetonitrile/water gradient).

Key Spectral Data

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).
  • ¹H NMR (500 MHz, CDCl₃) : δ 8.45 (s, 1H, triazole-H), 7.92 (d, J = 5.6 Hz, 1H, pyridine-H), 4.75 (s, 2H, CH₂), 2.55 (s, 3H, oxadiazole-CH₃), 1.25–1.30 (m, 4H, cyclopropane-H).

Comparative Analysis of Methodologies

Step Conventional Method Microwave-Assisted Method
Amidoxime Formation 8 hours, 80°C (Ethanol/Water) 20 minutes, 100°C (Ethanol/Water)
Oxadiazole Cyclization 4 hours, 100°C (Pyridine) 10 minutes, 120°C (Solvent-free)
Amide Coupling 6 hours, RT (DMF) 15 minutes, 50°C (DMF)

Advantages of Microwave Synthesis : Reduced reaction time (60–80% faster) and improved yields (5–10% higher).

Challenges and Solutions

  • Regioselectivity in Triazole Formation : Use of electron-withdrawing groups (e.g., nitrile) directs cyclization to the desired position.
  • Oxadiazole Ring Stability : Avoid aqueous workup during cyclization to prevent hydrolysis.
  • Amine Sensitivity : Conduct amidation under inert atmosphere to prevent oxidation.

Q & A

Q. What are the key synthetic routes for preparing N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide?

The synthesis typically involves multi-step heterocyclic coupling reactions. For example, the triazolo[4,3-a]pyridine core can be formed via cyclization of hydrazine derivatives with substituted pyridines, followed by functionalization with 3-methyl-1,2,4-oxadiazole and cyclopropanecarboxamide groups. Reaction conditions (e.g., solvent, temperature, catalysts) are critical for yield optimization, as seen in analogous triazole-oxadiazole hybrid syntheses .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on X-ray crystallography for unambiguous bond-length/angle determination and NMR spectroscopy (e.g., 1^1H, 13^{13}C, 2D-COSY) to verify connectivity of the triazole, oxadiazole, and cyclopropane moieties. For instance, studies on similar triazolo-pyridine derivatives used 1^1H NMR to resolve aromatic protons and cyclopropane methylene signals .

Q. What analytical techniques are used to assess purity and stability?

High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. Mass spectrometry (MS) confirms molecular weight (Monoisotopic mass: ~324.097 ).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and reduce byproducts?

Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, studies on triazole-thiadiazine derivatives used DoE to maximize yields by 30% while minimizing side reactions .

Q. What strategies resolve contradictions in pharmacological data (e.g., solubility vs. activity)?

Contradictions between in vitro and in vivo data often arise from poor solubility or metabolic instability. Lipophilicity optimization (e.g., logP adjustment via substituent modification) and salt formation (e.g., sodium or hydrochloride salts) can enhance bioavailability. Comparative studies on celecoxib analogs demonstrated improved solubility through carboxylate salt formation without compromising activity .

Q. How can computational modeling predict interactions between this compound and biological targets?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity, while molecular docking (using software like AutoDock Vina) simulates binding to target proteins (e.g., kinases or GPCRs). For instance, ICReDD’s quantum chemical reaction path searches have accelerated the design of bioactive heterocycles .

Q. What experimental controls are critical when assessing biological activity in complex matrices?

Include negative controls (vehicle-only treatments), positive controls (reference drugs like celecoxib), and matrix-matched calibration standards to account for interference in assays (e.g., serum proteins). Studies on triazolo-pyrimidine carboxamides highlighted the importance of spike-and-recovery experiments to validate activity in cellular models .

Methodological Considerations

Q. How are pharmacokinetic parameters (e.g., logP, bioavailability) determined for this compound?

SwissADME or ADMET Predictor software estimates logP, aqueous solubility, and permeability. Experimentally, shake-flask methods measure partition coefficients (octanol/water), while Caco-2 cell assays assess intestinal absorption. Data from similar triazole-oxadiazole hybrids showed logP values between 2.5–3.5, aligning with moderate bioavailability .

Q. What techniques validate the compound’s stability under physiological conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with HPLC-MS monitor degradation products. For example, oxadiazole-containing analogs exhibited instability under acidic conditions, necessitating formulation adjustments (e.g., enteric coatings) .

Q. How can researchers address discrepancies in spectral data during structural elucidation?

Combine 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals and isotopic labeling (e.g., 15^{15}N or 13^{13}C-enriched precursors) for ambiguous assignments. X-ray crystallography remains the gold standard for resolving complex heterocyclic conformations .

Data Interpretation and Reporting

Q. How should conflicting bioactivity results across different assay platforms be reconciled?

Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and apply Bland-Altman analysis to quantify systematic biases. Studies on triazole-carboxamides showed assay-dependent variability in IC50_{50} values due to differences in ATP concentrations .

Q. What statistical methods are appropriate for analyzing dose-response relationships?

Non-linear regression (e.g., Hill equation modeling) quantifies EC50_{50}/IC50_{50} values, while ANOVA with post-hoc tests (Tukey’s HSD) identifies significant differences between treatment groups. For triazole-thiadiazine derivatives, EC50_{50} values were reported with 95% confidence intervals .

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